Cas no 64657-18-7 (1,9-Dideoxyforskolin)

1,9-Dideoxyforskolin structure
Nom du produit:1,9-Dideoxyforskolin
1,9-Dideoxyforskolin Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aS,5S,6S,6aS,10aS,10bR)-
- 1,9-Dideoxyforskolin
- 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentame...
- 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aS,5S,6S,6aS,10aS,10
- DIDEOXYFORSKOLIN, 1,9-(AS) PrintBack
- FORSKOLIN 1,9-DIDEOXY
- 7β-Acetoxy-6β-hydroxy-8,13-epoxy-labd-14-en-11-one
- (3R,4aS,5S,6S,6aS,10aS,10bR)-5-(Acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one
- 7beta-Acetoxy-6beta-hydroxy-8,13-epoxy-labd-14-en-11-one
- (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-dodecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate
- 1,9-DIDEOXYFORSKOLIN, (-)-
- OAW710HWIX
- 7beta-acetoxy-8,13-epoxy-6beta-hydroxylabd-14-en-11-one
- 1,9-Dideoxyforskolin, analytical standard
- (-)-1,9-DIDEOXYFORSKOLIN
- LMPR0104030009
- (3R-(3alpha,4abeta,5beta,6beta,6aalpha,10abeta,10balpha))-5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho(2,1-b)pyran-1-one
- 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-, (3R,4aS,5S,6S,6aS,10aS,10bR)-
- [(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate
- UNII-OAW710HWIX
- 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-, (3R-(3alpha,4abeta,5beta,6beta,6aalpha,10abeta,10balpha))-
- PD047365
- 64657-18-7
- GTPL4100
- Forskolin, 1,9-Dideoxy-, Coleus forskohlii
- AKOS040745091
- 1,9 dideoxy forskolin
- DTXSID5040384
- Q27070796
- CHEMBL519570
- (3R,4aS,5S,6S,6aS,10aS,10bR)-5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho(2,1-b)pyran-1-one
- 1,9-Dideoxy forskolin
- CHEBI:50295
- SCHEMBL905267
- 1,9-Dideoxyforskolin + 1-Deoxyforskolin (1:1 Ratio)
- (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-benzo[f]chromen-5-yl acetate
- (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-dodecahydro-1H-naphtho(2,1-b)pyran-5-yl acetate
- (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-benzo(f)chromen-5-yl acetate
- CS-0025282
- ((3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo(f)chromen-5-yl) acetate
- DTXCID3020384
- HY-103191
-
- MDL: MFCD00082318
- Piscine à noyau: InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1
- La clé Inchi: ZKZMDXUDDJYAIB-OJPJTMFRSA-N
- Sourire: CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O
Propriétés calculées
- Qualité précise: 378.24100
- Masse isotopique unique: 378.241
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 27
- Nombre de liaisons rotatives: 3
- Complexité: 670
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 7
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 72.8A^2
- Le xlogp3: 3.3
Propriétés expérimentales
- Couleur / forme: Solide
- Dense: 1.12
- Point de fusion: 149-150 ºC
- Point d'ébullition: 455 °C at 760 mmHg
- Point d'éclair: 146.9 °C
- Indice de réfraction: 1.523
- Solubilité: methanol: 28 mg/mL
- Le PSA: 72.83000
- Le LogP: 3.43420
- Activités optiques: [α]26/D +93.6°, c = 6.12 in chloroform(lit.)
1,9-Dideoxyforskolin Informations de sécurité
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Conditions de stockage:−20°C
1,9-Dideoxyforskolin PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | D439970-1mg |
1,9-Dideoxyforskolin |
64657-18-7 | 1mg |
$98.00 | 2023-05-18 | ||
TRC | D439970-5mg |
1,9-Dideoxyforskolin |
64657-18-7 | 5mg |
$391.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-201560-1 mg |
1,9-Dideoxyforskolin, |
64657-18-7 | ≥95% | 1mg |
¥737.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-201560A-5mg |
1,9-Dideoxyforskolin, |
64657-18-7 | ≥95% | 5mg |
¥2444.00 | 2023-09-05 | |
TRC | D439970-10mg |
1,9-Dideoxyforskolin |
64657-18-7 | 10mg |
$758.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-201560-1mg |
1,9-Dideoxyforskolin, |
64657-18-7 | ≥95% | 1mg |
¥737.00 | 2023-09-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7432-1mg |
1,9-Dideoxyforskolin |
64657-18-7 | 98% | 1mg |
¥964.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-201560A-5 mg |
1,9-Dideoxyforskolin, |
64657-18-7 | ≥95% | 5mg |
¥2,444.00 | 2023-07-11 | |
1PlusChem | 1P00E9IP-5mg |
1,9-Dideoxyforskolin |
64657-18-7 | ≥98% | 5mg |
$281.00 | 2025-02-26 | |
A2B Chem LLC | AG64721-1mg |
1,9-DIDEOXYFORSKOLIN |
64657-18-7 | ≥98% | 1mg |
$77.00 | 2024-04-19 |
1,9-Dideoxyforskolin Littérature connexe
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
4. Back matter
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
64657-18-7 (1,9-Dideoxyforskolin) Produits connexes
- 64657-21-2(Isoforskolin)
- 66428-89-5(Forskolin)
- 81873-08-7(Forskolin J)
- 66575-29-9(Forskolin)
- 72963-77-0(1-Deoxyforskolin)
- 473981-11-2(Forskolin G)
- 2171870-91-8(1-chloro-4-(3-chloro-3-cyclopropylpropyl)-2-methylbenzene)
- 878733-19-8(3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2714486-61-8(Tilmicosin-d3)
- 1448125-33-4(3-methoxy-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylbenzamide)
Fournisseurs recommandés
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hubei Changfu Chemical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
